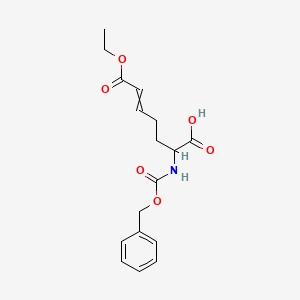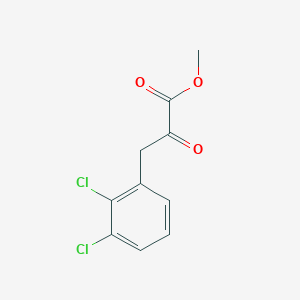
1-(3-Iodophenyl)-1H-tetrazole-5-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Iodophenyl)-1H-tetrazole-5-thiol is a chemical compound characterized by the presence of an iodophenyl group attached to a tetrazole ring with a thiol group
Métodos De Preparación
The synthesis of 1-(3-Iodophenyl)-1H-tetrazole-5-thiol typically involves the reaction of 3-iodoaniline with sodium azide and carbon disulfide under specific conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the tetrazole ring. The thiol group is introduced in the final step through a nucleophilic substitution reaction.
Synthetic Route:
Starting Material: 3-iodoaniline
Reagents: Sodium azide, carbon disulfide
Conditions: The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) at elevated temperatures.
Intermediate Formation: The reaction proceeds through the formation of an intermediate compound.
Cyclization: The intermediate undergoes cyclization to form the tetrazole ring.
Thiol Introduction: The thiol group is introduced through a nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
1-(3-Iodophenyl)-1H-tetrazole-5-thiol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the iodophenyl and thiol groups, which provide multiple reactive sites.
Types of Reactions:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The iodophenyl group can undergo reduction to form the corresponding phenyl derivative.
Substitution: The iodophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Sodium hydride, potassium carbonate
Major Products:
Oxidation: Disulfides, sulfonic acids
Reduction: Phenyl derivatives
Substitution: Various substituted derivatives
Aplicaciones Científicas De Investigación
1-(3-Iodophenyl)-1H-tetrazole-5-thiol has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Employed in the development of new materials with unique properties.
Biology:
- Investigated for its potential as a biochemical probe.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential therapeutic applications, including as an antimicrobial agent.
- Evaluated for its role in drug delivery systems.
Industry:
- Utilized in the production of specialty chemicals.
- Applied in the development of advanced materials for various industrial applications.
Mecanismo De Acción
The mechanism of action of 1-(3-Iodophenyl)-1H-tetrazole-5-thiol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form covalent bonds with target molecules, leading to alterations in their structure and function.
Molecular Targets:
- Enzymes: The compound can inhibit or activate specific enzymes by binding to their active sites.
- Receptors: It can modulate receptor activity by interacting with receptor binding sites.
Pathways Involved:
- Signal Transduction: The compound can influence signal transduction pathways by modulating the activity of key signaling molecules.
- Metabolic Pathways: It can affect metabolic pathways by altering the activity of enzymes involved in metabolic processes.
Comparación Con Compuestos Similares
3-Iodophenylacetic Acid: Shares the iodophenyl group but lacks the tetrazole and thiol groups.
3-Iodophenyl Isothiocyanate: Contains the iodophenyl group and a thiocyanate group instead of the tetrazole and thiol groups.
3-Iodophenyl Benzyl Alcohol: Features the iodophenyl group and a benzyl alcohol group.
Uniqueness:
- The presence of both the tetrazole and thiol groups in 1-(3-Iodophenyl)-1H-tetrazole-5-thiol provides unique reactivity and potential applications.
- The combination of these functional groups allows for diverse chemical modifications and interactions with biological targets.
Propiedades
IUPAC Name |
1-(3-iodophenyl)-2H-tetrazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5IN4S/c8-5-2-1-3-6(4-5)12-7(13)9-10-11-12/h1-4H,(H,9,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLZLEDZYQTZSFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)N2C(=S)N=NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5IN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[3-(2-Chloro-4-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B13687444.png)




![1-Oxa-9-thiaspiro[5.5]undecane-4-carbaldehyde](/img/structure/B13687478.png)




![[(S)-2-[(S)-1-Bromo-2-pyrrolidinyl]-5-chloro-6-fluoro-2-phenyl-2,3-dihydrobenzofurane-4-boronic Acid Pinacol Ester](/img/structure/B13687501.png)



